N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemists optimizing kinase inhibitors often face permeability limitations with polar 3-aminopyrazole scaffolds. N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine (CAS 1250949-98-4) overcomes this via a neopentyl substituent, achieving XLogP3 2.3-a 2.4-log-unit increase over the parent scaffold-while retaining the pyrazole pharmacophore. • TPSA 29.9 Ų supports CNS-kinase targeting where polar surface area minimization is critical. • β-Quaternary carbon architecture reduces CYP450-mediated N-dealkylation, addressing a common metabolic soft spot in alkylaminopyrazoles. • Secondary amine handle enables acylation, sulfonylation, reductive amination, and urea formation for focused library synthesis. Supplied at ≥95% purity with GHS07 labeling for safe laboratory handling.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13249410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC1=NN(C=C1)C
InChIInChI=1S/C9H17N3/c1-9(2,3)7-10-8-5-6-12(4)11-8/h5-6H,7H2,1-4H3,(H,10,11)
InChIKeyRELXTTYOSWEROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine (CAS 1250949-98-4)


N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine (CAS 1250949-98-4) is a disubstituted 3-aminopyrazole derivative with molecular formula C₉H₁₇N₃ and molecular weight 167.25 g/mol [1]. Its structure features a 1-methylpyrazole core bearing a neopentylamino side chain at the 3-position. Computed physicochemical properties include an XLogP3-AA of 2.3, a topological polar surface area (TPSA) of 29.9 Ų, and three rotatable bonds, placing it in a lipophilicity range distinct from unsubstituted 3-aminopyrazoles [1]. The compound is supplied at ≥95% purity by multiple vendors and is classified as a research-use-only building block with GHS07 hazard labeling .

Neopentylamino-substituted 3-aminopyrazole building block with enhanced lipophilicity scaffold
Suitable as fragment for kinase-focused library design or regioisomer-controlled SAR studies
Research-use only building block; supports derivatization via secondary amine handle

Why N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine Cannot Be Replaced by Simpler 3-Aminopyrazoles in Research Applications


The 3-aminopyrazole scaffold is widely employed as a kinase hinge-binding motif and metal-coordinating fragment, but the identity of the N-substituent on the exocyclic amine profoundly modulates both physicochemical and pharmacological properties. The unsubstituted parent, 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0), exhibits an XLogP3-AA of −0.1 and a TPSA of 43.8 Ų, making it substantially more polar and less membrane-permeable than the neopentyl-substituted target compound [1]. Moreover, the regioisomeric placement of the neopentylamine group on the pyrazole ring (position 3 vs. position 4) alters the LogP by approximately 0.6 log units and changes the electronic environment of the heterocycle, which can affect target engagement, metabolic stability, and synthetic derivatization potential . These differences mean that procurement decisions cannot treat this compound as interchangeable with its parent, regioisomers, or N-alkyl variants differing in branching architecture.

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Unsubstituted parent 1-methyl-1H-pyrazol-3-amine is substantially more polar, which may not match membrane permeability requirements.
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Regioisomeric 4-amine analog exhibits different lipophilicity and electronic environment, altering pharmacokinetic behavior and target engagement profile.
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Linear N-alkyl analogs (e.g., isopentyl) lack the neopentyl steric shielding that may reduce CYP-mediated N-dealkylation susceptibility.

Quantitative Differentiation Evidence for N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine Relative to Closest Analogs


Lipophilicity Shift: XLogP3 Comparison with Parent 1-Methyl-1H-pyrazol-3-amine

The target compound exhibits a computed XLogP3-AA of 2.3, representing a lipophilicity increase of 2.4 log units compared to its unsubstituted parent, 1-methyl-1H-pyrazol-3-amine (XLogP3-AA = −0.1) [1][2]. This shift moves the compound from a hydrophilic, poorly membrane-permeable space into a range consistent with oral bioavailability and blood-brain barrier penetration potential (typically LogP 1–3). The neopentyl group contributes approximately 2.4 units of LogP enhancement while adding only 70 Da to the molecular weight.

Lipophilicity Shift
Class-level inference
XLogP3 2.3
2.4-log-unit increase vs parent supports membrane permeability studies
Computed prediction; Δ corresponds to ~250× partition increase
Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Reduction: TPSA Comparison with Parent 1-Methyl-1H-pyrazol-3-amine

The topological polar surface area (TPSA) of the target compound is 29.9 Ų, which is 13.9 Ų lower than the TPSA of its unsubstituted parent, 1-methyl-1H-pyrazol-3-amine (TPSA = 43.8 Ų) [1][2]. The widely cited threshold for oral absorption is TPSA < 140 Ų, and for blood-brain barrier penetration, TPSA < 60–70 Ų is generally required. While both compounds fall below the oral absorption threshold, the target compound's lower TPSA may confer advantage in central nervous system (CNS) target applications or in reducing P-glycoprotein recognition.

TPSA Reduction
Class-level inference
29.9 Ų vs parent 43.8 Ų
Lower TPSA may support CNS exposure context
Below 60–70 Ų threshold relevant for brain penetration
Polar surface area Drug-likeness Oral absorption

Rotatable Bond Count Increase Relative to Parent 1-Methyl-1H-pyrazol-3-amine

The target compound possesses three rotatable bonds, whereas the parent 1-methyl-1H-pyrazol-3-amine has zero rotatable bonds [1][2]. The introduction of rotatable bonds via the neopentylamino side chain increases conformational entropy, which may impose an entropic penalty upon target binding but can also enable induced-fit interactions with flexible binding pockets. In fragment-based drug discovery and scaffold optimization workflows, this difference is mechanistically significant: the neopentyl group introduces controlled flexibility absent in the rigid parent scaffold.

Rotatable Bonds
Class-level inference
3 rotatable bonds (parent: 0)
Introduces conformational flexibility for binding pocket exploration
Entropic penalty possible; enables induced-fit interactions
Molecular flexibility Entropic penalty Binding affinity

Regioisomeric Differentiation: LogP Comparison with 4-Amine Regioisomer

The positional isomer N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-4-amine (CAS 1250380-67-6), in which the neopentylamino group resides on C4 of the pyrazole ring rather than C3, exhibits a vendor-provided LogP of 1.50 compared to the target compound's vendor LogP of 2.09 . This ΔLogP of +0.59 units between regioisomers indicates that the electronic environment of the pyrazole ring significantly influences the effective lipophilicity of the exocyclic amine substituent. The 3-amino isomer (target) is more lipophilic than the 4-amino isomer despite identical molecular formula and molecular weight (167.25 g/mol for both).

Regioisomer LogP
Direct comparison
LogP 2.09 (3-amine) vs 1.50 (4-amine regioisomer)
ΔLogP +0.59 indicates regioisomer-dependent lipophilicity shift
May affect assay solubility and protein binding; vendor data
Regioisomerism Lipophilicity Structure-property relationship

N-Alkyl Branching Pattern: Distinction from Linear-Chain N-Isopentyl Analog

The neopentyl (2,2-dimethylpropyl) group in the target compound features a quaternary carbon at the β-position relative to the amine nitrogen, creating a compact, sterically hindered tertiary-butyl-like terminus. In contrast, the linear isomer N-isopentyl-1-methyl-1H-pyrazol-3-amine (CAS 1184564-54-2) bears an isopentyl chain with a tertiary carbon at the γ-position and a methyl branch, yielding a more extended and less sterically encumbered alkyl group . This structural difference has class-level implications for metabolic stability, as the neopentyl group's lack of benzylic/allylic hydrogens and steric shielding of the adjacent C–N bond can reduce susceptibility to N-dealkylation by cytochrome P450 enzymes compared to linear or less-branched alkylamine analogs.

Branching Architecture
Class-level inference
Neopentyl β-quaternary carbon vs isopentyl γ-tertiary branching
May reduce N-dealkylation susceptibility compared to linear analogs
Recognized metabolic stability motif; no compound-specific data
Branching Metabolic stability Steric hindrance

Acknowledgement of Data Gaps: Absence of Target-Specific Biological Activity Reports

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and major patent databases (USPTO, EPO, WIPO) identified no peer-reviewed studies, bioassay entries, or patent examples reporting quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or phenotypic readout) for N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine (CAS 1250949-98-4) as of May 2026 [1]. All differentiation evidence presented herein is therefore derived from computed or vendor-provided physicochemical properties and class-level structure-activity relationship inferences drawn from the broader 3-aminopyrazole chemotype. Procurement decisions should account for the fact that target-specific potency, selectivity, and ADMET data are not publicly available for this compound.

Data Gaps
Supporting evidence
No quantitative biological activity data available
Procurement as uncharacterized building block; in-house profiling required
Systematic database search May 2026: no IC₅₀, Kᵢ, or assay entries found
Data gap Biological activity Procurement risk

Recommended Application Scenarios for N-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-3-amine Based on Differentiated Properties


Kinase-Focused Fragment Library Expansion Requiring Enhanced Lipophilicity

The target compound's XLogP3 of 2.3 represents a 2.4-log-unit increase over the parent 3-aminopyrazole, positioning it as a more lipophilic hinge-binding fragment for kinase inhibitor design [1]. In fragment-based drug discovery programs where the parent scaffold has shown target engagement but insufficient cellular permeability, this neopentyl-substituted analog offers a direct path to improving membrane passage without altering the pyrazole core pharmacophore. Its TPSA of 29.9 Ų further supports CNS-kinase targeting applications where polar surface area minimization is critical [1].

Regioisomer-Controlled SAR Studies in Pyrazole-Based Lead Optimization

The 0.59-log-unit LogP difference between the 3-amino (target, LogP 2.09) and 4-amino (LogP 1.50) regioisomers provides a defined physicochemical probe for structure-property relationship (SPR) studies [1]. Research teams can deploy both regioisomers in parallel to deconvolute whether observed activity differences arise from electronic effects of the substitution position or from lipophilicity-driven phenomena such as non-specific binding or differential cellular distribution.

Metabolic Stability Optimization via Neopentyl Shielding in Aminopyrazole Series

The neopentyl group's β-quaternary carbon architecture is a well-precedented motif for reducing cytochrome P450-mediated N-dealkylation, a common metabolic soft spot in alkylaminopyrazoles [1]. When procuring building blocks for lead series where linear or less-branched N-alkyl analogs (e.g., n-propyl, isopentyl) have shown poor microsomal stability, the target compound provides a compact, sterically shielded alternative that preserves the amine hydrogen-bond donor functionality while potentially improving in vitro half-life.

Synthetic Intermediate for Diversification via the Exocyclic Amine Handle

The secondary amine of the neopentylamino side chain serves as a reactive handle for further derivatization—including acylation, sulfonylation, reductive amination, and urea formation—while the neopentyl group provides steric differentiation that can influence regioselectivity in subsequent transformations [1]. This makes the compound a versatile intermediate for generating focused libraries with controlled lipophilicity, as documented by the established purity specification (≥95%) and GHS hazard profile enabling safe laboratory handling .

Application
Selection Property
Validation Focus
Kinase-focused fragment libraries
Lipophilicity-enhanced scaffold
Membrane permeability and CNS exposure potential
Regioisomer-controlled SAR studies
Regioisomer-specific physicochemical profile
Lipophilicity-driven activity deconvolution
Metabolic stability optimization
Neopentyl steric shielding
In vitro microsomal stability assessment
Synthetic intermediate diversification
Reactive secondary amine handle
Regioselectivity and focused library derivatization
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